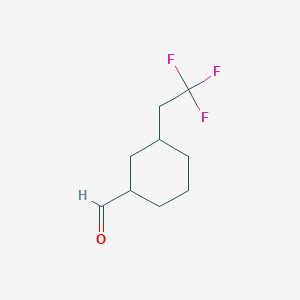

3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde,Mixtureofdiastereomers

Description

3-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde is a fluorinated cyclohexane derivative featuring a trifluoroethyl substituent at the 3-position and an aldehyde functional group at the 1-position. The compound exists as a mixture of diastereomers due to stereochemical variability at the cyclohexane ring, influenced by the trifluoroethyl group’s orientation.

Properties

Molecular Formula |

C9H13F3O |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C9H13F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h6-8H,1-5H2 |

InChI Key |

POQSUQMGJKUQJP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(C1)C=O)CC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexane derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the cyclohexane ring. The resulting intermediate is then oxidized to form the carbaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 3-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid.

Reduction: 3-(2,2,2-trifluoroethyl)cyclohexane-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The trifluoroethyl group can enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Effects: Trifluoroethyl vs. Trifluoromethyl

A key analog is 3-(trifluoromethyl)cyclohexane-1-carbaldehyde (C₈H₁₁F₃O, molar mass 180.17 g/mol) . Differences arise in the substituent’s size and electronic effects:

- Trifluoroethyl (-CH₂CF₃) : Introduces greater steric bulk and enhanced lipophilicity (logP ~1.5–2.0 estimated) compared to trifluoromethyl (-CF₃). The ethyl spacer may also increase conformational flexibility, influencing diastereomer ratios during synthesis.

- Trifluoromethyl (-CF₃) : Smaller and more electronegative, leading to stronger electron-withdrawing effects. This reduces the aldehyde’s electrophilicity compared to the trifluoroethyl analog .

| Compound | Substituent | Molar Mass (g/mol) | logP (Estimated) | Diastereomerism |

|---|---|---|---|---|

| 3-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde | -CH₂CF₃ | 196.17 | ~1.8–2.3 | Mixture present |

| 3-(Trifluoromethyl)cyclohexane-1-carbaldehyde | -CF₃ | 180.17 | ~1.2–1.6 | Not reported |

Fluorination Patterns: Difluoro vs. Trifluoro Derivatives

3,3-Difluoro-1-methylcyclohexane-1-carbaldehyde (C₈H₁₂F₂O, molar mass 162.18 g/mol) highlights the role of fluorine count and substituent position:

- Fluorine Count : Two fluorine atoms at the 3-position reduce electron-withdrawing effects compared to trifluoroethyl/trifluoromethyl groups. This increases the aldehyde’s reactivity in nucleophilic additions.

Predicted collision cross-section (CCS) values for this compound (136.9–147.1 Ų) suggest a compact structure, whereas the trifluoroethyl analog likely has a larger CCS due to its extended substituent.

Role of Fluorine in Bioactivity and Stability

Fluorinated analogs, including the target compound, benefit from fluorine’s unique properties:

- Metabolic Stability: The trifluoroethyl group resists oxidative metabolism better than non-fluorinated ethyl groups, extending half-life in biological systems .

- Conformational Effects : Fluorine’s stereoelectronic effects can preorganize the molecule for target binding, as seen in patented pharmaceuticals (e.g., solid-state forms of trifluoroethyl-containing pyrrolidine carboxamides) .

Key Research Findings and Implications

Synthetic Challenges : The diastereomer mixture complicates purification, necessitating advanced chromatographic techniques (e.g., chiral HPLC). CCS data for analogs underscores the utility of ion mobility spectrometry in characterizing such mixtures.

Pharmaceutical Relevance : Fluorine’s role in enhancing bioavailability and target affinity positions the trifluoroethyl derivative as a promising intermediate for kinase inhibitors or GPCR modulators, akin to patented compounds .

Reactivity Differences : The trifluoroethyl group’s lower electronegativity compared to -CF₃ may favor selective reactions at the aldehyde group, enabling tailored derivatization.

Biological Activity

3-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. The presence of the trifluoroethyl group may influence its interaction with biological systems, making it a candidate for various applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C10H13F3O

- SMILES : C1CC(C(C1)C(=O)C(F)(F)F)C(F)(F)F

- Molecular Weight : 204.21 g/mol

The compound exists as a mixture of diastereomers, which can exhibit different biological activities due to variations in spatial arrangement.

Biological Activity Overview

The biological activity of 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde has not been extensively documented in literature. However, related compounds with similar structures have shown promising bioactivities, particularly in the fields of anti-inflammatory and anticancer research.

- Anti-inflammatory Activity : Compounds with trifluoromethyl groups have been associated with anti-inflammatory properties. The electron-withdrawing nature of fluorine can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets.

- Anticancer Activity : Similar aldehyde derivatives have been explored for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. The structural analogs often engage in mechanisms that disrupt cellular signaling pathways critical for cancer cell survival.

Study 1: Anticancer Activity

A study investigated the effects of related cyclohexane derivatives on cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of oxidative stress leading to apoptosis.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 3-(Trifluoromethyl)cyclohexane-1-carbaldehyde | 15 ± 2 | Apoptosis via ROS generation |

| Control (no fluorine) | 45 ± 5 | Minimal effect |

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of similar compounds in a lipopolysaccharide (LPS)-induced inflammation model. The results showed that these compounds significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 ± 20 | 300 ± 25 |

| Compound A (trifluoroethyl derivative) | 100 ± 15 | 120 ± 18 |

Discussion

The biological activity of 3-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde appears promising based on studies of structurally similar compounds. The presence of the trifluoroethyl group may enhance its pharmacological profile by improving solubility and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.